molecular formula C24H25NO3S2 B5060872 (5E)-5-[[2-[3-(2,4-dimethylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[2-[3-(2,4-dimethylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5060872
M. Wt: 439.6 g/mol
InChI Key: MIOYXIOVDCVFQY-CJLVFECKSA-N
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Description

The compound (5E)-5-[[2-[3-(2,4-dimethylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound is characterized by its unique structural features, which include a thiazolidinone core, a phenyl group, and a dimethylphenoxypropoxy moiety.

Properties

IUPAC Name

(5E)-5-[[2-[3-(2,4-dimethylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3S2/c1-4-12-25-23(26)22(30-24(25)29)16-19-8-5-6-9-21(19)28-14-7-13-27-20-11-10-17(2)15-18(20)3/h4-6,8-11,15-16H,1,7,12-14H2,2-3H3/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOYXIOVDCVFQY-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2/C=C/3\C(=O)N(C(=S)S3)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[2-[3-(2,4-dimethylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step usually involves the reaction of a thiourea derivative with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiazolidinone core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Dimethylphenoxypropoxy Moiety: This step involves the nucleophilic substitution reaction of the phenyl group with 2,4-dimethylphenoxypropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The phenyl and dimethylphenoxypropoxy groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Bases like potassium carbonate or sodium hydride are often employed to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, (5E)-5-[[2-[3-(2,4-dimethylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various bacterial and fungal strains makes it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. It has been studied for its ability to inhibit key enzymes and pathways involved in inflammation and cancer progression, making it a potential therapeutic agent.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or coatings with antimicrobial properties.

Mechanism of Action

The mechanism of action of (5E)-5-[[2-[3-(2,4-dimethylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory and anticancer applications, it inhibits key enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), thereby reducing inflammation and tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-5-[[2-[3-(2,4-dimethylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • **this compound

Uniqueness

Compared to other thiazolidinone derivatives, this compound stands out due to its unique combination of functional groups. The presence of the dimethylphenoxypropoxy moiety enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological applications.

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